3,4,5-Trimethoxybenzylamine
Overview
Description
3,4,5-Trimethoxybenzylamine is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a benzylamine group. This compound is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzylamine is an organic compound . .
Mode of Action
It is known that this compound is used in the synthesis of other compounds .
Biochemical Pathways
It’s worth noting that the compound is used as an intermediate in the synthesis of other compounds .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that it is used in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this compound
Cellular Effects
Given its role in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside , it may influence cell function by participating in biochemical reactions within the cell
Temporal Effects in Laboratory Settings
It is known that it is sensitive to air and should be stored under inert gas at 2–8 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzylamine can be synthesized through the nitration of p-methoxyaniline. The process involves dissolving p-methoxyaniline in sulfuric acid, followed by the gradual addition of concentrated nitric acid. The mixture is then cooled to precipitate the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of various substituted amines.
Substitution: Formation of derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
3,4,5-Trimethoxybenzylamine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzonitrile
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoic acid
- 3,4-Dimethoxybenzylamine
Comparison: 3,4,5-Trimethoxybenzylamine is unique due to the presence of both methoxy groups and a benzylamine group, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUSBMJCFBHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171891 | |
Record name | 3,4,5-Trimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18638-99-8 | |
Record name | 3,4,5-Trimethoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18638-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018638998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18638-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DZ6S2AB35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the pharmacological activity of 3,4,5-trimethoxybenzylamine and its derivatives?
A1: While the specific mechanism of action remains unclear, research suggests that this compound and its derivatives exhibit a depressant effect. [] Some compounds within this group have also shown analgesic, ganglionic blocking, and vasodilating properties. [] Further research is needed to fully elucidate their pharmacological profile.
Q2: Can this compound be utilized in the synthesis of other compounds?
A2: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it reacts with benzyl 2,3-anhydro-β-L-ribopyranoside to yield benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [] This reaction highlights its utility in carbohydrate chemistry. Additionally, it can be used to synthesize quaternary ammonium salts via the Leuckart reaction, potentially leading to compounds with plant growth retardant activity. []
Q3: How does the presence of heavy atoms like halides affect the luminescent properties of materials containing this compound?
A3: Studies have shown that incorporating this compound (TBA) into zinc halide frameworks can enhance room-temperature phosphorescence. [] This phenomenon is attributed to the heavy atom effect, where the presence of halides like bromine or iodine increases the probability of intersystem crossing, promoting phosphorescence over fluorescence. By adjusting the halogen ratio within these organic-inorganic metal halides, it's possible to tune the emission color and even achieve white-light emission. [] This finding holds potential for developing novel luminescent materials.
Q4: Is there any research on the anticancer potential of this compound derivatives?
A4: Yes, there's ongoing research exploring the anticancer activity of novel compounds derived from this compound. For example, scientists are investigating the synthesis and evaluation of dithiocarbamate ester, urea, thiourea, and fatty amide derivatives for their activity against prostate cancer cells. [] These studies aim to identify potential leads for anticancer drug development.
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